7-Hydroxyquinoline-5-carboxylic acid

Catalog No.
S14583823
CAS No.
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyquinoline-5-carboxylic acid

Product Name

7-Hydroxyquinoline-5-carboxylic acid

IUPAC Name

7-hydroxyquinoline-5-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-6-4-8(10(13)14)7-2-1-3-11-9(7)5-6/h1-5,12H,(H,13,14)

InChI Key

JKHDXDRAOQTJSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)O)C(=O)O

7-Hydroxyquinoline-5-carboxylic acid is an organic compound with the molecular formula C10H7NO3\text{C}_{10}\text{H}_{7}\text{N}\text{O}_{3} and a molar mass of 189.17 g/mol. This compound features a quinoline structure with a hydroxyl group at the seventh position and a carboxylic acid group at the fifth position. The compound is characterized by its aromatic nature, which contributes to its chemical reactivity and biological properties.

, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: It can react with alcohols to form esters, particularly under acidic conditions.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, especially in the presence of activating agents.
  • Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or amines.

These reactions are essential for its synthetic applications and potential modifications in drug development.

7-Hydroxyquinoline-5-carboxylic acid exhibits significant biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities, making it a candidate for pharmaceutical applications.
  • Antioxidant Activity: The compound displays antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Enzyme Inhibition: It may inhibit certain enzymes, contributing to its potential therapeutic effects in various diseases.

These properties highlight its significance in medicinal chemistry and pharmacology.

Several synthesis methods for 7-hydroxyquinoline-5-carboxylic acid have been reported:

  • Starting from 3-Cyano-7-methoxyquinoline:
    • A solution of 3-cyano-7-methoxyquinoline is heated with bromhydric acid, followed by neutralization with potassium hydroxide to yield 7-hydroxyquinoline-5-carboxylic acid with a yield of approximately 73% .
  • Using 6-Bromoisatin:
    • This method involves multiple steps, including reactions with pyruvic acid and subsequent transformations to obtain the desired compound through various intermediates .

These synthesis routes demonstrate the compound's accessibility for research and industrial applications.

7-Hydroxyquinoline-5-carboxylic acid has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial agents.
  • Analytical Chemistry: It is used as a reagent in analytical methods for detecting metal ions due to its chelating properties.
  • Research: The compound serves as a model system in studies of proton transfer and solvation dynamics.

These applications underline its versatility in both academic research and practical uses.

Research into the interactions of 7-hydroxyquinoline-5-carboxylic acid with various biomolecules has revealed:

  • Metal Ion Complexation: The compound forms stable complexes with metal ions, which may enhance its biological effects or serve as a basis for sensor development.
  • Protein Binding Studies: Investigations into how this compound interacts with proteins have implications for drug design and understanding metabolic pathways.

Such studies are crucial for elucidating the mechanisms underlying its biological activities.

Several compounds share structural similarities with 7-hydroxyquinoline-5-carboxylic acid, including:

Compound NameCAS NumberSimilarity Index
6-Hydroxyquinoline-3-carboxylic acid1137826-05-10.99
4-Hydroxyquinoline-3-carboxylic acid34785-11-00.90
8-Hydroxyquinoline-6-carboxylic acid90800-42-30.85
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid28027-16-90.89
Ethyl 6-hydroxyquinoline-3-carboxylate6972-86-70.93

Uniqueness of 7-Hydroxyquinoline-5-Carboxylic Acid

What sets 7-hydroxyquinoline-5-carboxylic acid apart from these similar compounds is primarily its specific positioning of functional groups, which influences its reactivity and biological activity. Its unique structure allows it to interact differently with enzymes and receptors compared to other hydroxyquinolines, making it an important candidate for further research in medicinal chemistry and biochemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

189.042593085 g/mol

Monoisotopic Mass

189.042593085 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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